molecular formula C16H18N6 B11057885 3H-[1,2,3]Triazolo[4,5-d]pyrimidine, 3-(phenylmethyl)-7-(1-piperidinyl)-

3H-[1,2,3]Triazolo[4,5-d]pyrimidine, 3-(phenylmethyl)-7-(1-piperidinyl)-

Cat. No.: B11057885
M. Wt: 294.35 g/mol
InChI Key: NEXMZIROWNVKBT-UHFFFAOYSA-N
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Description

3-BENZYL-7-PIPERIDINO-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDINE is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by the presence of a benzyl group at the 3-position and a piperidino group at the 7-position of the triazolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-BENZYL-7-PIPERIDINO-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDINE typically involves the following steps:

    Formation of the Triazolopyrimidine Core: The triazolopyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and pyrimidine derivatives.

    Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl halides.

    Introduction of the Piperidino Group: The piperidino group can be introduced through a nucleophilic substitution reaction using piperidine.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of catalysts, solvents, and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

3-BENZYL-7-PIPERIDINO-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Benzyl halides, piperidine, and other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives.

Scientific Research Applications

3-BENZYL-7-PIPERIDINO-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDINE has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as neuroprotective and anti-inflammatory effects.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-BENZYL-7-PIPERIDINO-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDINE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The compound’s structure allows it to interact with various proteins and nucleic acids, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-Benzyl-7-hydrazino-3H-[1,2,3]triazolo[4,5-d]pyrimidine
  • 7-Methyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-amine
  • 7-Bromo-[1,2,4]triazolo[1,5-a]pyridine

Uniqueness

3-BENZYL-7-PIPERIDINO-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDINE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both benzyl and piperidino groups enhances its potential interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H18N6

Molecular Weight

294.35 g/mol

IUPAC Name

3-benzyl-7-piperidin-1-yltriazolo[4,5-d]pyrimidine

InChI

InChI=1S/C16H18N6/c1-3-7-13(8-4-1)11-22-16-14(19-20-22)15(17-12-18-16)21-9-5-2-6-10-21/h1,3-4,7-8,12H,2,5-6,9-11H2

InChI Key

NEXMZIROWNVKBT-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC=NC3=C2N=NN3CC4=CC=CC=C4

Origin of Product

United States

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